3-Bromo-1,N-(t-butoxycarbonyl)-7-cyanoindole
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Overview
Description
3-Bromo-1,N-(t-butoxycarbonyl)-7-cyanoindole: is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various biological processes. This particular compound is characterized by the presence of a bromine atom at the third position, a t-butoxycarbonyl group at the nitrogen atom, and a cyano group at the seventh position of the indole ring. These functional groups impart unique chemical properties to the compound, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,N-(t-butoxycarbonyl)-7-cyanoindole typically involves multiple steps:
Protection of the Nitrogen Atom: The nitrogen atom of the indole ring is protected by introducing a t-butoxycarbonyl (Boc) group. This can be done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Introduction of the Cyano Group: The cyano group can be introduced at the seventh position through a nucleophilic substitution reaction using a suitable cyano source like copper(I) cyanide (CuCN).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,N-(t-butoxycarbonyl)-7-cyanoindole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Deprotection Reactions: The t-butoxycarbonyl group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, dichloromethane), and bases (e.g., potassium carbonate).
Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas with a palladium catalyst), solvents (e.g., tetrahydrofuran, ethanol).
Deprotection: Acidic reagents (e.g., TFA), solvents (e.g., dichloromethane).
Major Products
Substitution: Formation of substituted indoles with various functional groups.
Reduction: Formation of 3-amino-1,N-(t-butoxycarbonyl)-7-cyanoindole.
Deprotection: Formation of 3-bromo-7-cyanoindole.
Scientific Research Applications
3-Bromo-1,N-(t-butoxycarbonyl)-7-cyanoindole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Bromo-1,N-(t-butoxycarbonyl)-7-cyanoindole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine, cyano, and t-butoxycarbonyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromoindole: Lacks the cyano and t-butoxycarbonyl groups, making it less versatile in certain synthetic applications.
1,N-(t-Butoxycarbonyl)-7-cyanoindole: Lacks the bromine atom, which may affect its reactivity in substitution reactions.
7-Cyanoindole: Lacks both the bromine and t-butoxycarbonyl groups, limiting its potential chemical modifications.
Uniqueness
3-Bromo-1,N-(t-butoxycarbonyl)-7-cyanoindole is unique due to the combination of the bromine, cyano, and t-butoxycarbonyl groups, which provide a versatile platform for various chemical transformations and potential biological activities. This makes it a valuable compound in synthetic chemistry and drug discovery.
Properties
IUPAC Name |
tert-butyl 3-bromo-7-cyanoindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-14(2,3)19-13(18)17-8-11(15)10-6-4-5-9(7-16)12(10)17/h4-6,8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSFLDWNXHPLDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC(=C21)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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